Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate
Description
Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate is a bicyclic compound featuring a fused cyclopentane-pyrrolidine ring system. The structure includes a tert-butyl carbamate (Boc) protecting group at the 1-position and a formyl (-CHO) substituent at the 3a-position. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry, where the formyl group enables further derivatization (e.g., condensation reactions or reductions) .
Properties
IUPAC Name |
tert-butyl 3a-formyl-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-7-13(9-15)6-4-5-10(13)14/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTHBIZBDGHIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCC2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate typically involves multiple steps, starting with the formation of the octahydrocyclopenta[b]pyrrole ring system. This can be achieved through cyclization reactions of appropriate precursors, such as amino acids or their derivatives. The tert-butyl group is usually introduced through tert-butylating agents, while the formyl group can be added using formylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of natural products and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its structural complexity allows for the exploration of biological pathways and the development of new bioactive compounds.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities among tert-butyl-substituted octahydrocyclopenta[b]pyrrole derivatives:
*Note: Molecular formula and weight for the target compound are inferred based on structural analogs.
Biological Activity
Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
- CAS Number : 2225147-42-0
The compound features a cyclopentane ring fused with a pyrrole structure, which is known for its diverse pharmacological activities.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with pyrrole derivatives, including:
- Anticancer Activity : Pyrrole compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. For instance, studies on similar fused pyrroles demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and EACC (endometrial adenocarcinoma) .
- Antioxidant Properties : Compounds with pyrrole structures often exhibit antioxidant activity, which can mitigate oxidative stress in cells. This property is crucial for protecting against cellular damage and has been evidenced through DPPH assays .
- Anti-inflammatory Effects : The ability to inhibit pro-inflammatory cytokines has been observed in some pyrrole derivatives, indicating potential therapeutic applications in inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compounds.
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound:
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Cytotoxicity Assays :
- Method : Resazurin assay was utilized to measure cell viability.
- Results : The compound exhibited significant cytotoxicity against selected cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications.
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Apoptosis Evaluation :
- Method : Caspase Glo 3/7 assay was performed to evaluate apoptotic activity.
- Findings : Results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.
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Antioxidant Activity Testing :
- Method : DPPH radical scavenging assay was employed.
- Results : The compound demonstrated strong antioxidant activity, comparable to established antioxidants.
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
